

experimental protocols for reactions involving 3-Chloro-5-formylbenzoic acid

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Compound of Interest

Compound Name: 3-Chloro-5-formylbenzoic acid

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An In-Depth Guide to the Synthetic Utility of **3-Chloro-5-formylbenzoic Acid**: Application Notes and Experimental Protocols

Introduction: The Versatility of a Trifunctional Building Block

3-Chloro-5-formylbenzoic acid is a synthetically valuable aromatic compound distinguished by its three reactive centers: an aldehyde, a carboxylic acid, and an aryl chloride. This unique trifunctional arrangement makes it a powerful intermediate for the construction of complex molecular architectures in pharmaceutical and materials science research. The aldehyde (formyl) group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation; the carboxylic acid provides a site for amide coupling or other derivatizations; and the aryl chloride is a classic precursor for metal-catalyzed cross-coupling reactions.

This guide provides detailed experimental protocols for three fundamental transformations of **3-Chloro-5-formylbenzoic acid**: Reductive Amination, Wittig Olefination, and Suzuki-Miyaura Cross-Coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and safety considerations.

Physicochemical & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C ₈ H ₅ ClO ₃ | [1] |
| Molecular Weight | 184.57 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
| CAS Number | 153203-59-9 | [2] |

Safety Profile: **3-Chloro-5-formylbenzoic acid** is considered a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

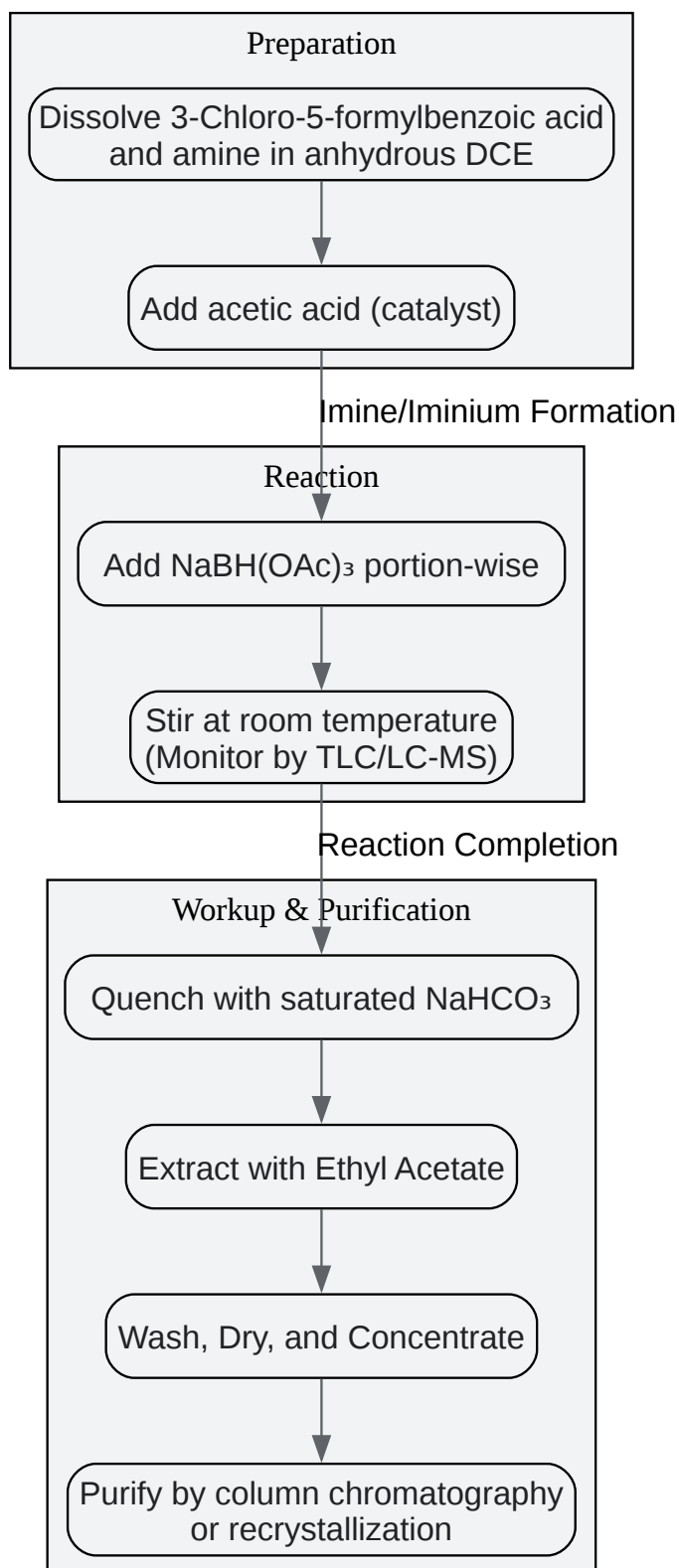
Protocol 1: Reductive Amination of the Formyl Group

Principle & Rationale:

Reductive amination is a robust and highly efficient method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[5] This one-pot procedure is favored over direct alkylation of amines, as it prevents over-alkylation, leading to cleaner product profiles.[6]

The process begins with the condensation of the aldehyde on **3-chloro-5-formylbenzoic acid** with a primary or secondary amine under weakly acidic conditions to form an iminium ion. This intermediate is not isolated but is reduced in situ by a selective reducing agent. We have selected Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant. Its choice is deliberate: NaBH(OAc)₃ is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than the starting aldehyde.[7][8] This selectivity is key to the success of the one-pot reaction, preventing the wasteful reduction of the starting material to an alcohol. Acetic acid is used as a catalyst to facilitate the formation of the iminium ion intermediate.[7]

Workflow for Reductive Amination



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Caption: General workflow for the reductive amination of **3-Chloro-5-formylbenzoic acid**.

Detailed Step-by-Step Methodology:

- Reagents & Materials:
 - **3-Chloro-5-formylbenzoic acid**
 - Primary or Secondary Amine (e.g., Benzylamine)
 - Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
 - Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
 - Glacial Acetic Acid
 - Saturated aqueous sodium bicarbonate (NaHCO_3)
 - Ethyl acetate
 - Brine (saturated aq. NaCl)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Round-bottom flask, magnetic stirrer, and standard glassware

| Reagent | M.W. (g/mol) | Stoichiometry | Amount (for 1 mmol scale) |
|-------------------------------|----------------|---------------|-----------------------------|
| 3-Chloro-5-formylbenzoic acid | 184.57 | 1.0 eq | 185 mg |
| Benzylamine | 107.15 | 1.1 eq | 118 mg (120 μL) |
| $\text{NaBH}(\text{OAc})_3$ | 211.94 | 1.3 eq | 276 mg |
| Acetic Acid | 60.05 | 0.1 eq | 6 μL |
| Anhydrous DCE | - | - | 10 mL |

- Procedure:
 - To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add **3-chloro-5-formylbenzoic acid** (185 mg, 1.0 mmol).
 - Add the amine (e.g., benzylamine, 120 μ L, 1.1 mmol) followed by anhydrous DCE (10 mL).
 - Add glacial acetic acid (6 μ L, 0.1 mmol) and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
 - Carefully add sodium triacetoxyborohydride (276 mg, 1.3 mmol) to the suspension portion-wise over 5 minutes. The reaction is typically exothermic, and gas evolution may be observed.
 - Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
 - Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO_3 solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - The crude product, N-benzyl-3-chloro-5-(aminomethyl)benzoic acid, can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Wittig Olefination of the Formyl Group

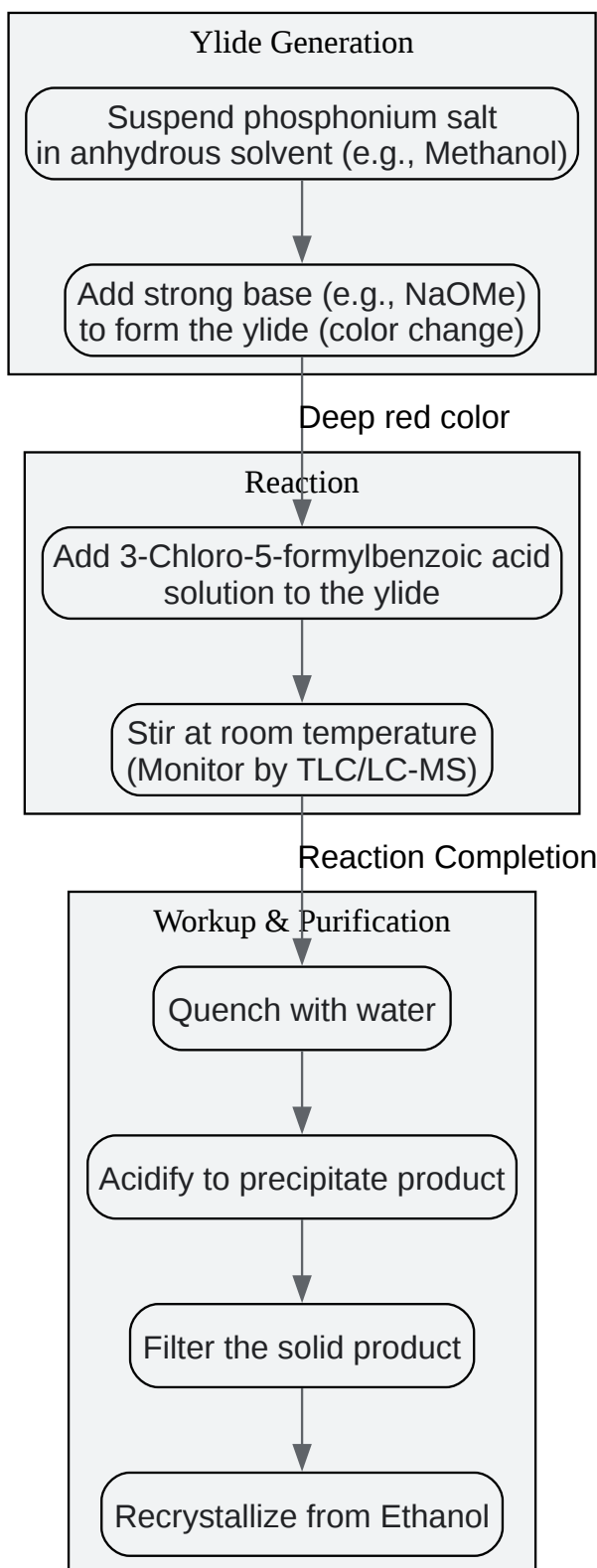
Principle & Rationale:

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[9] The reaction involves the nucleophilic attack of a phosphorus ylide (a

Wittig reagent) on the carbonyl carbon. The key to this transformation is the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and the highly stable triphenylphosphine oxide ($\text{Ph}_3\text{P}=\text{O}$), the latter providing the thermodynamic driving force for the reaction.^[10]

The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide.^[9] For this protocol, we will use benzyltriphenylphosphonium chloride to generate a "semi-stabilized" ylide. Such ylides often provide a mixture of E and Z isomers, though the more thermodynamically stable E-isomer typically predominates. The ylide is generated in situ by deprotonating the phosphonium salt with a strong base like sodium methoxide.^[10]

Workflow for Wittig Olefination



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Caption: General workflow for the Wittig olefination of **3-Chloro-5-formylbenzoic acid**.

Detailed Step-by-Step Methodology:

- Reagents & Materials:
 - **3-Chloro-5-formylbenzoic acid**
 - Benzyltriphenylphosphonium chloride
 - Sodium methoxide (NaOMe)
 - Anhydrous Methanol (MeOH)
 - Deionized water
 - Hydrochloric acid (1 M)
 - Ethanol (for recrystallization)
 - Round-bottom flask, magnetic stirrer, condenser, and standard glassware

| Reagent | M.W. (g/mol) | Stoichiometry | Amount (for 1 mmol scale) |
|-------------------------------------|----------------|---------------|---------------------------|
| 3-Chloro-5-formylbenzoic acid | 184.57 | 1.0 eq | 185 mg |
| Benzyltriphenylphosphonium chloride | 388.86 | 1.2 eq | 467 mg |
| Sodium methoxide | 54.02 | 1.2 eq | 65 mg |
| Anhydrous Methanol | - | - | 15 mL |

- Procedure:
 - In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) in anhydrous methanol (10 mL).

- To this suspension, add sodium methoxide (65 mg, 1.2 mmol). The mixture should immediately turn a deep orange or red color, indicating the formation of the phosphorus ylide. Stir for 15 minutes at room temperature.
- In a separate beaker, dissolve **3-chloro-5-formylbenzoic acid** (185 mg, 1.0 mmol) in anhydrous methanol (5 mL).
- Add the aldehyde solution dropwise to the ylide solution at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting aldehyde. The color of the reaction will likely fade over time.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
- Redissolve the residue in water (20 mL) and carefully acidify with 1 M HCl to a pH of ~2. This will protonate the carboxylate and precipitate the product.
- Collect the crude solid product by vacuum filtration and wash with cold water.
- Purify the product, 3-chloro-5-stilbenecarboxylic acid, by recrystallization from hot ethanol to yield the product as a crystalline solid.^[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Principle & Rationale:

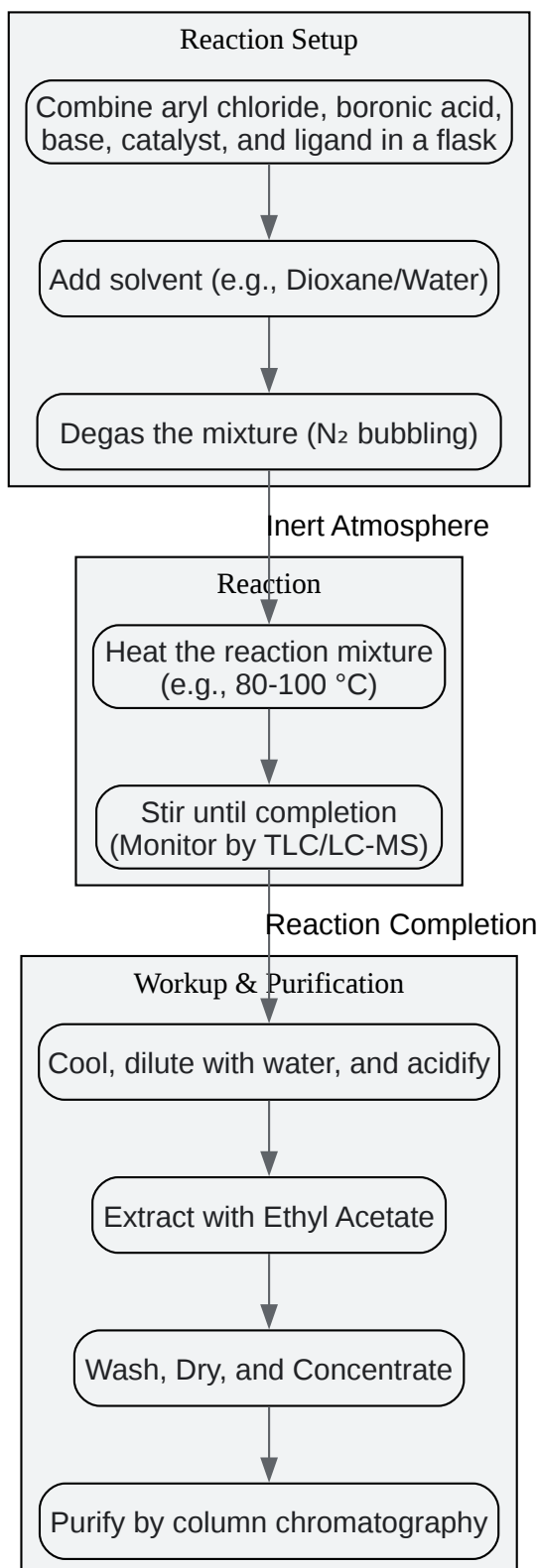
The Suzuki-Miyaura coupling is a paradigm of palladium-catalyzed cross-coupling reactions, forming a C-C bond between an organohalide and an organoboron species.^[11] This reaction is renowned for its mild conditions and high functional group tolerance, making it ideal for late-stage functionalization. The carboxylic acid and formyl groups on our substrate are well-tolerated under typical Suzuki conditions.

The catalytic cycle involves three key steps: (i) Oxidative Addition of the aryl chloride to a Pd(0) catalyst, forming a Pd(II) species; (ii) Transmetalation, where the organic group from the

boronic acid (activated by a base) is transferred to the palladium center; and (iii) Reductive Elimination, where the two organic fragments are coupled to form the biaryl product, regenerating the Pd(0) catalyst.^[12]

Aryl chlorides are less reactive than the corresponding bromides or iodides.^[13] Therefore, successful coupling requires a highly active catalyst system. We specify the use of a palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which is known to facilitate the challenging oxidative addition of aryl chlorides.^[14] A carbonate or phosphate base is essential for activating the boronic acid for the transmetalation step.^[13]

Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for the Suzuki-Miyaura cross-coupling of **3-Chloro-5-formylbenzoic acid**.

Detailed Step-by-Step Methodology:

- Reagents & Materials:
 - **3-Chloro-5-formylbenzoic acid**
 - Arylboronic acid (e.g., Phenylboronic acid)
 - Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
 - SPhos ligand
 - Potassium phosphate (K_3PO_4) or Potassium Carbonate (K_2CO_3)
 - 1,4-Dioxane
 - Deionized water
 - Ethyl acetate
 - Hydrochloric acid (1 M)
 - Schlenk flask or sealed tube, condenser, magnetic stirrer, and standard glassware

| Reagent | M.W. (g/mol) | Stoichiometry | Amount (for 1 mmol scale) |
|--------------------------------|----------------|---------------|---------------------------|
| 3-Chloro-5-formylbenzoic acid | 184.57 | 1.0 eq | 185 mg |
| Phenylboronic acid | 121.93 | 1.5 eq | 183 mg |
| Pd(OAc) ₂ | 224.50 | 0.02 eq | 4.5 mg |
| SPhos | 410.50 | 0.04 eq | 16.4 mg |
| K ₃ PO ₄ | 212.27 | 3.0 eq | 637 mg |
| 1,4-Dioxane / Water | - | 4:1 v/v | 8 mL / 2 mL |

- Procedure:
 - To a Schlenk flask or sealable reaction tube, add **3-chloro-5-formylbenzoic acid** (185 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
 - Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
 - Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
 - Seal the flask/tube and place it in a preheated oil bath at 100 °C.
 - Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
 - After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
 - Carefully acidify the aqueous layer with 1 M HCl to pH ~2 to ensure the carboxylic acid product is protonated.
 - Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product, 5-formylbiphenyl-3-carboxylic acid, by silica gel column chromatography.

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